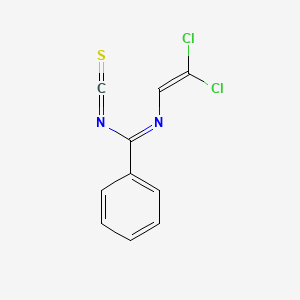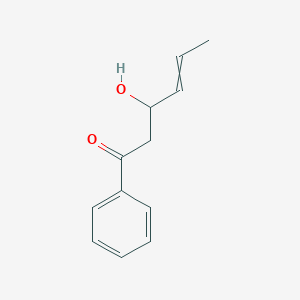
3-Hydroxy-1-phenylhex-4-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-1-phenylhex-4-en-1-one: is an organic compound characterized by a hydroxy group, a phenyl group, and a hexenone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-1-phenylhex-4-en-1-one typically involves the aldol condensation reaction between benzaldehyde and 3-hydroxyhexan-4-one. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, including the use of catalysts to enhance the reaction rate and yield. The process may also include purification steps such as recrystallization or chromatography to obtain a high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 3-Hydroxy-1-phenylhex-4-en-1-one can undergo oxidation reactions, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes, depending on the reducing agents and conditions used.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of phenylhex-4-en-1-one or phenylhexanoic acid.
Reduction: Formation of 3-hydroxy-1-phenylhexane or 1-phenylhexane.
Substitution: Formation of various substituted phenylhexenones.
Applications De Recherche Scientifique
Chemistry: 3-Hydroxy-1-phenylhex-4-en-1-one is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and antioxidant properties. It serves as a model compound for studying the interactions of hydroxy and phenyl groups with biological targets.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry, where it is investigated for its role in drug development. Its structural features make it a candidate for the design of new drugs with improved efficacy and safety profiles.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the manufacture of polymers and resins.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-1-phenylhex-4-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with target molecules, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
3-Hydroxy-1-phenylbutan-1-one: Similar structure but with a shorter carbon chain.
3-Hydroxy-1-phenylpent-4-en-1-one: Similar structure but with a different carbon chain length.
3-Hydroxy-1-phenylhexan-1-one: Similar structure but without the double bond.
Uniqueness: 3-Hydroxy-1-phenylhex-4-en-1-one is unique due to its specific combination of a hydroxy group, a phenyl group, and a hexenone structure. This combination imparts distinct chemical reactivity and potential applications that are not shared by its similar compounds. The presence of the double bond in the hexenone structure also adds to its uniqueness, influencing its reactivity and interactions with other molecules.
Propriétés
Numéro CAS |
95728-96-4 |
|---|---|
Formule moléculaire |
C12H14O2 |
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
3-hydroxy-1-phenylhex-4-en-1-one |
InChI |
InChI=1S/C12H14O2/c1-2-6-11(13)9-12(14)10-7-4-3-5-8-10/h2-8,11,13H,9H2,1H3 |
Clé InChI |
RIMWQYGDSDOEIZ-UHFFFAOYSA-N |
SMILES canonique |
CC=CC(CC(=O)C1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[6-(Dihexadecylamino)-6-oxohexyl]-1'-ethyl-4,4'-bipyridin-1-ium](/img/structure/B14340869.png)

![5-decoxy-2-[(E)-N-hydroxy-C-pentylcarbonimidoyl]phenol](/img/structure/B14340883.png)

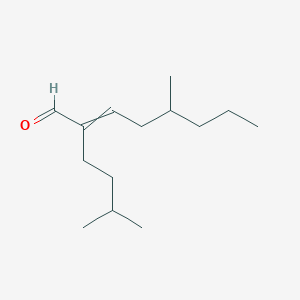
![1,1'-[Butane-1,4-diylbis(oxy)]bis[4-(ethylsulfanyl)benzene]](/img/structure/B14340900.png)
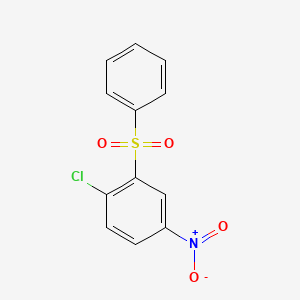
![1-[2-(Dipropylamino)ethyl]-1,2-dihydro-5H-tetrazole-5-thione](/img/structure/B14340928.png)
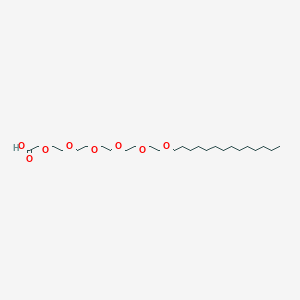
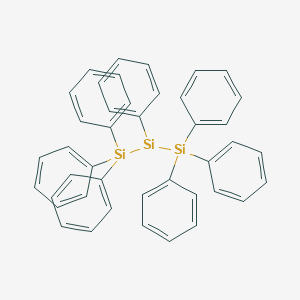
![3,3',4,4'-Tetrahydro[1,2'-binaphthalen]-2(1H)-one](/img/structure/B14340951.png)

![Benzene, 1,1'-[1-methoxy-2-(phenylseleno)ethylidene]bis-](/img/structure/B14340962.png)
